molecular formula C15H13ClF2N6O B1322176 4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine CAS No. 475111-38-7

4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine

Cat. No. B1322176
M. Wt: 366.75 g/mol
InChI Key: AJQZNMCGFMDKGJ-UHFFFAOYSA-N
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Description

The compound “4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine” has a CAS Number of 475111-38-7 and a molecular weight of 366.76 . It is a solid substance and should be stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The IUPAC name of this compound is 1-[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-1H-benzimidazole . The InChI code is 1S/C15H13ClF2N6O/c16-13-20-14(23-5-7-25-8-6-23)22-15(21-13)24-10-4-2-1-3-9(10)19-12(24)11(17)18/h1-4,11H,5-8H2 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antitumor Applications

4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine and its derivatives have been explored for their potential in antitumor applications. Research by Tomorowicz et al. (2020) synthesized a series of related compounds and evaluated their cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer. The most active compounds showed significant cytotoxic activity and selectivity, indicating potential as antitumor agents (Tomorowicz et al., 2020).

Synthesis and Stereochemistry

Research on the synthesis and stereochemistry of related compounds, such as 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)bicyclo[3.1.0]hexane, provides foundational knowledge for the development of more complex molecules. Katritzky et al. (1994) explored such syntheses, contributing to the broader understanding of the chemical characteristics and potential applications of these compounds (Katritzky et al., 1994).

Phosphatidylinositol 3-Kinase Inhibitors

A range of 4-substituted derivatives of 2-(difluoromethyl)-1-[4,6-di-(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) were prepared as part of a study to find more soluble analogs with potential as phosphatidylinositol 3-kinase inhibitors. Rewcastle et al. (2013) identified potent derivatives with good aqueous solubility, contributing to research in this area (Rewcastle et al., 2013).

Electrochemical and Thermodynamic Studies

Yadav et al. (2016) conducted electrochemical and thermodynamic studies on synthesized benzimidazole derivatives, including those related to the compound . Such studies are crucial for understanding the corrosion inhibition properties of these compounds, which can have practical applications in various industrial settings (Yadav et al., 2016).

Antimicrobial and Antifungal Activity

Sharma et al. (2017) explored the antimicrobial and antifungal activities of pyrazole-containing s-triazine derivatives, which are structurally related to the compound . This research contributes to the potential therapeutic applications of these compounds in treating microbial infections (Sharma et al., 2017).

Preparation and Applications as Anti-Cancer Agents

Shareef etal. (2021) aimed to synthesize a novel precursor for imidazo[5,4-f]benzimidazole(imino)quinone, targeting the over-expression of the enzyme NAD(P)H: quinone oxidoreductase (NQO1) in solid tumors. The study involved incorporating an electron-withdrawing group and reducing the substituted ring size, hypothesized to increase binding affinity to NQO1. This research opens avenues for potential anti-cancer applications (Shareef & Shareef, 2021).

N-Heterocyclic Carbene Complexes

Hasson (2018) worked on the synthesis of N, N'-imidazolium salts as precursors of N-heterocyclic carbene ligands, which involved reactions with triazine derivatives bearing morpholine substituent. Such complexes have potential applications in the field of chemistry, particularly in the synthesis of transition metal complexes (Hasson, 2018).

Antimycobacterial Activity

Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds and evaluated their antimicrobial activity. This research contributes to the understanding of how structural modifications can enhance antimicrobial properties, with potential applications in the treatment of microbial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-[4-chloro-6-[2-(difluoromethyl)benzimidazol-1-yl]-1,3,5-triazin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N6O/c16-13-20-14(23-5-7-25-8-6-23)22-15(21-13)24-10-4-2-1-3-9(10)19-12(24)11(17)18/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQZNMCGFMDKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621890
Record name 1-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine

CAS RN

475111-38-7
Record name 1-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

11.8 g (50 mmol) of 2,4-dichloro-6-morpholino-1,3,5-triazine, 8.41 g (50 mmol) of 2-difluoromethyl-benzimidazole and 55.3 g (400 mmol) of anhydrous potassium carbonate added to DMF (250 ml) were stirred at room temperature for 16 hours. The reaction solution was poured into water and the resulting precipitates were washed with DMF and ethanol to obtain 15.7 g (yield: 86%) of 4-chloro-2-(2-difluoromethylbenzimidazol-1-yl)-6-morpholino-1,3,5-triazine. (2) 0.36 g (0.98 mmol) of the obtained 4-chloro-2-(2-difluoromethylbenzimidazol-1-yl)-6-morpholino-1,3,5-triazine, 0.16 g (1.0 mmol) of cis-2,3-dimethylmorpholine hydrochloride and 0.3 g (2.2 mmol) of anhydrous potassium carbonate added to DMF (10 ml) were stirred at room temperature for 16 hours. The reaction solution was poured into water and extracted with ethyl acetate. The separated organic layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the residue was purified by silica gel column chromatography to obtain 0.38 g (yield: 87%) of the titled compound as colorless crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Reactant of Route 2
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4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Reactant of Route 3
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4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine

Citations

For This Compound
1
Citations
Z Zheng, JA Pinson, SJ Mountford, S Orive… - European Journal of …, 2016 - Elsevier
A series of amino-substituted triazines were developed and examined for PI3Kβ inhibition and anti-platelet function. Structural adaptations of a morpholine ring of the prototype pan-…
Number of citations: 29 www.sciencedirect.com

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